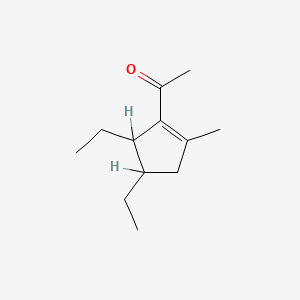![molecular formula C9H19NO2 B13933057 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol is an organic compound with the molecular formula C9H19NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol typically involves the reaction of tetrahydropyran derivatives with dimethylamine. One common method involves the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method includes the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of room temperature ionic liquids (RTILs) and lanthanide triflates as catalysts has been reported to yield high amounts of tetrahydropyran derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include tetrahydropyran derivatives, alcohols, amines, and various substituted compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to yield desired products. Its ability to form cyclic structures makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
4-Aminomethyltetrahydropyran: A derivative with an amino group instead of a dimethylamino group.
2H-Pyran-2-one: A related compound with a different ring structure and functional groups.
Uniqueness
Its dimethylamino group enhances its nucleophilicity, making it a versatile intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
[4-[(dimethylamino)methyl]oxan-4-yl]methanol |
InChI |
InChI=1S/C9H19NO2/c1-10(2)7-9(8-11)3-5-12-6-4-9/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
XEUFOQRUXWUGMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1(CCOCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

